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molecular formula C5H8ClNO2 B8478391 5-(Chloromethyl)-3-methyl-2-oxazolidinone

5-(Chloromethyl)-3-methyl-2-oxazolidinone

Cat. No. B8478391
M. Wt: 149.57 g/mol
InChI Key: CSNHIZWZDCDMIO-UHFFFAOYSA-N
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Patent
US04886794

Procedure details

A solution of 64.5 g (0.5 mole) of 1,3-dichloro-2-propanol in 200 ml of methylene chloride was treated with 28.5 g (0.5 mole) of methyl isocyanate and a few drops of triethylamine and allowed to stir at ambient temperature overnight. The solution was concentrated and the residue was dissolved in 200 ml of 95% ethanol and treated with a solution of 33.6 g (0.6 mole) of potassium hydroxide in 300 ml of 95% ethanol. The mixture was stirred at ambient temperature for 3.5 hr and then concentrated. The residue was partitioned between 250 ml of benzene and 100 ml of water. The organic layer was washed successively with 50 ml of a 2N hydrochloric acid solution and 100 ml of brine, dried over anhydrous sodium sulfate and concentrated to give 50.5 g of oil as residue. The oil was subjected to vacuum distillation to yield 36.9 g (49%) of clear oil, b.p. 131°-133° C. at 0.3 mm.
Quantity
64.5 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4]Cl.[CH3:7][N:8]=[C:9]=[O:10].[OH-].[K+]>C(Cl)Cl.C(N(CC)CC)C.C(O)C>[Cl:1][CH2:2][CH:3]1[O:6][C:9](=[O:10])[N:8]([CH3:7])[CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
64.5 g
Type
reactant
Smiles
ClCC(CCl)O
Name
Quantity
28.5 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 ml of 95% ethanol
STIRRING
Type
STIRRING
Details
The mixture was stirred at ambient temperature for 3.5 hr
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 250 ml of benzene and 100 ml of water
WASH
Type
WASH
Details
The organic layer was washed successively with 50 ml of a 2N hydrochloric acid solution and 100 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC1CN(C(O1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 50.5 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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